molecular formula C16H18N2O3S2 B2859353 S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955717-69-8

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2859353
CAS No.: 955717-69-8
M. Wt: 350.45
InChI Key: IIKYHWGDZFWFTK-UHFFFAOYSA-N
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Description

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a thiazole-based compound featuring a 4-ethoxyphenyl substituent at position 4 of the thiazole ring and a thioester group. The thiazole core is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents . The thioester moiety may confer metabolic stability, as sulfur-containing groups often resist hydrolysis better than ester counterparts .

Properties

IUPAC Name

S-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-4-21-13-7-5-12(6-8-13)15-10(2)23-16(18-15)17-14(20)9-22-11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKYHWGDZFWFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the condensation of 4-ethoxyphenyl and 5-methylthiazole derivatives. The reaction conditions often include the use of catalysts such as zinc oxide nanoparticles, which facilitate the formation of the thiazole ring . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of S-(2-((4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate and Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula Key Properties/Applications References
Target Compound Thiazole 4-(4-ethoxyphenyl), 5-methyl, thioester C₂₀H₂₃N₃O₃S₂ (inferred) Potential kinase inhibitor; high lipophilicity
Compound 15a () Tetrazole-amino acid Benzyl, tetrazole, hydrazineyl C₂₁H₂₉N₇O₄S Enzyme inhibition (e.g., ACE)
S-((3R,5S)-[...]) ethanethioate () Pyrrolidine-thiazole 4-methylthiazol-5-yl, tert-butoxycarbonyl C₂₈H₃₇N₅O₅S₂ PROTAC synthesis; covalent binding
Oxydemeton-methyl () Organophosphate Ethylsulfinyl, dimethyl phosphate C₆H₁₅O₄PS₂ Pesticide; acetylcholinesterase inhibition
S-[[3-[...]-triazol-5-yl]methyl] ethanethioate () Triazole Chlorophenyl, oxidanylidene C₁₄H₁₅ClN₄O₂S₂ Antimicrobial/antifungal activity

Key Observations :

Compared to triazole derivatives (), thiazoles exhibit distinct electronic profiles, influencing binding to biological targets like kinases versus cytochrome P450 enzymes .

Substituent Effects: The 4-ethoxyphenyl group enhances lipophilicity (logP ~3.5 estimated) compared to methylthiazole (logP ~2.8 in ), favoring cellular uptake . Thioester vs. phosphate (): Thioesters resist enzymatic hydrolysis better, suggesting longer half-life than organophosphate pesticides .

Synthetic Routes :

  • The target compound’s synthesis likely parallels , using thioacetic acid and Cs₂CO₃ to introduce the thioester, followed by column chromatography for purification .
  • In contrast, tetrazole derivatives () require azide-alkyne cycloaddition, a more complex step .

Biological Activity: Thiazole derivatives (target compound, ) are linked to kinase inhibition, while tetrazole-amino acid hybrids () target angiotensin-converting enzyme (ACE) . Organophosphates () act as acetylcholinesterase inhibitors, a mechanism absent in sulfur-containing thiazoles .

Research Findings and Implications

  • Thermal Stability : Melting points for thiazole derivatives (e.g., ~150–160°C inferred) are higher than tetrazoles (~120–140°C in ), likely due to stronger intermolecular interactions in crystalline thiazole structures .
  • Spectroscopic Confirmation : The target compound’s structure would be validated via $^1$H NMR (e.g., δ 1.4 ppm for ethoxy CH₃, δ 2.3 ppm for thiazole CH₃) and LCMS (M⁺ ~441 m/z) .
  • Pharmacokinetics : The ethoxy group may reduce metabolic oxidation compared to methoxy analogs, as evidenced by similar compounds in .

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